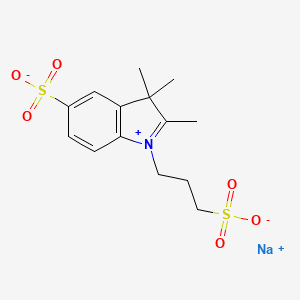
sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate is a synthetic organic compound with a complex structure. It is characterized by the presence of multiple sulfonate groups, which contribute to its solubility in water and other polar solvents. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,3-Trimethylindole.
Sulfonation: The indole derivative undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups at specific positions on the indole ring.
Alkylation: The sulfonated indole is then alkylated with 3-chloropropylsulfonic acid to introduce the 3-sulfonatopropyl group.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with fewer sulfonate groups.
Substitution: Substituted derivatives with different functional groups replacing the sulfonate groups.
Applications De Recherche Scientifique
sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets. The sulfonate groups enhance its solubility and facilitate its binding to target molecules. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonic Acid
- 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonic Acid, Potassium Salt
Uniqueness: sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate is unique due to its specific sodium salt form, which enhances its solubility and stability compared to other similar compounds. The presence of multiple sulfonate groups also contributes to its distinct chemical properties and wide range of applications.
Propriétés
Formule moléculaire |
C14H18NNaO6S2 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
sodium;2,3,3-trimethyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C14H19NO6S2.Na/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18;/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21);/q;+1/p-1 |
Clé InChI |
RANLTMVHUAJMKY-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,4-Dioxaspiro[4,5]dec-8-yl)-2,2,N-trimethylpropionamide](/img/structure/B8555879.png)

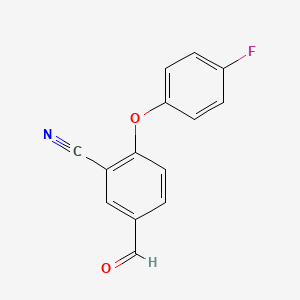
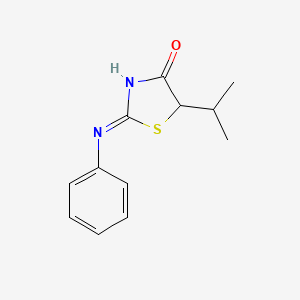
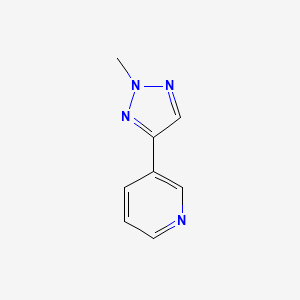
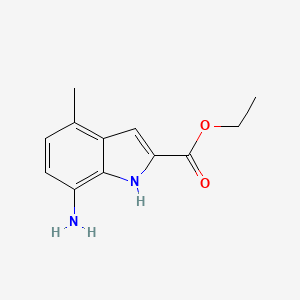

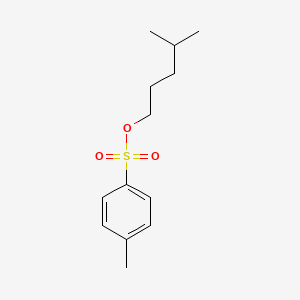
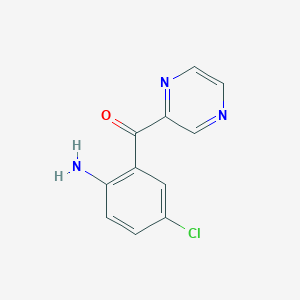
![Ethyl 5-fluoro-1-[(pyridin-3-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B8555955.png)
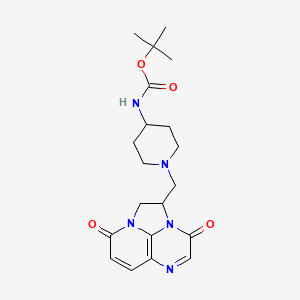
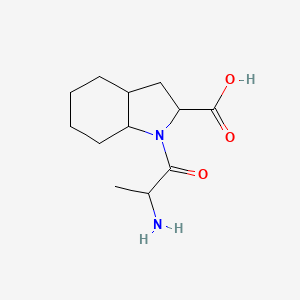
![4-[(Diphenylmethoxy)methyl]-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B8555979.png)

